tert-butyl (R)-N-[2-(4-aminophenyl)ethyl]-N-(2-hydroxy-2-phenylethyl)carbamate

Chiral resolution Enantiomeric purity Mirabegron impurity profiling

Pharma manufacturers of mirabegron API face genotoxic impurity risks from the styrene oxide route and dimeric byproducts when using unprotected amine intermediates. This Boc-protected, chirally pure (R)-configured penultimate precursor resolves both challenges: • Orthogonal Boc-amine and free (R)-alcohol handles enable clean reductive amination and amide coupling without dimeric/oligomeric impurities • 98% HPLC purity minimizes downstream purification burden, suited for commercial-scale cGMP campaigns • Defined (R)-stereochemistry at the benzylic alcohol ensures pharmacologically active (R,R)-mirabegron, a critical quality attribute under ICH Q3A guidelines

Molecular Formula C21H28N2O3
Molecular Weight 356.5 g/mol
Cat. No. B7948933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl (R)-N-[2-(4-aminophenyl)ethyl]-N-(2-hydroxy-2-phenylethyl)carbamate
Molecular FormulaC21H28N2O3
Molecular Weight356.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(CCC1=CC=C(C=C1)N)CC(C2=CC=CC=C2)O
InChIInChI=1S/C21H28N2O3/c1-21(2,3)26-20(25)23(14-13-16-9-11-18(22)12-10-16)15-19(24)17-7-5-4-6-8-17/h4-12,19,24H,13-15,22H2,1-3H3/t19-/m0/s1
InChIKeyCBVMLUHTBIZQRL-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mirabegron Chiral Intermediate 4: Overview and Key Properties


tert-butyl (R)-N-[2-(4-aminophenyl)ethyl]-N-(2-hydroxy-2-phenylethyl)carbamate (CAS 223673-36-7, MFCD18379235, molecular formula C₂₁H₂₈N₂O₃, molecular weight 356.46 g/mol) is a synthetic, chirally defined small-molecule intermediate bearing a single (R)-configured stereocenter . It is primarily recognized in the pharmaceutical industry as Mirabegron Intermediate 4, a penultimate precursor in the synthesis of the β₃-adrenoceptor agonist mirabegron (CAS 223673-61-8), a prescription drug approved for overactive bladder (OAB) [1]. Its structure combines a Boc-protected 4-aminophenethylamine scaffold with a (2R)-2-hydroxy-2-phenylethyl side chain, providing two orthogonal reactive handles (a protected aniline and a free secondary alcohol) essential for the convergent assembly of the mirabegron molecule via sequential deprotection and amide coupling [2].

Boc-protected (R)-configured intermediate for convergent mirabegron API synthesis
CMR-free route avoids (R)-styrene oxide, reducing genotoxic impurity control requirements
Orthogonal Boc-amine and free chiral (R)-alcohol handles enable selective downstream coupling

Why Generic Substitution of This Intermediate Fails


Mirabegron synthesis involves a multi-step convergent route where each intermediate carries a unique combination of orthogonal protecting groups and chiral information that dictates the final API's purity, impurity profile, and overall process mass intensity. Generic substitution of this specific Boc-protected (R)-configured amino-alcohol with other mirabegron intermediates—such as the nitro-bearing precursor (R)-2-((4-nitrophenethyl)amino)-1-phenylethanol (Intermediate 2), the deprotected (R)-2-((4-aminophenethyl)amino)-1-phenylethanol (CAS 391901-45-4), or the simpler mono-Boc aniline tert-butyl 4-aminophenethylcarbamate (CAS 94838-59-2)—introduces fundamentally incompatible functional group handles that disrupt the designed reaction sequence [1]. The Boc group shields the aniline nitrogen from undesired N-alkylation during downstream reductive amination and coupling steps, preventing the formation of dimeric and oligomeric impurities that plague routes using unprotected amines [2]. Simultaneously, the (R)-absolute configuration at the benzylic alcohol carbon is mandatory; use of the racemate or the (S)-enantiomer generates the pharmacologically inactive or antagonistic (S,S)-diastereomer of mirabegron, which constitutes a critical quality attribute (CQA) requiring rigorous control under ICH Q3A guidelines [3].

Unprotected amine intermediates
May form dimeric and oligomeric impurities during amide coupling, lowering yield
Racemic or (S)-enantiomer
Yields inactive (S,S)-diastereomer of mirabegron, risking failure of diastereomeric purity specifications
Mono-Boc or deprotected analogs
Lack either the chiral alcohol or the orthogonal protection needed for convergent assembly

Differentiation Evidence Against Comparator Intermediates


Chiral Purity: (R)-Stereochemistry vs. (S)-Enantiomer Impurity

The target compound bears a single defined (R)-absolute configuration at the hydroxyl-bearing carbon (C-2 of the phenylethyl group), as confirmed by its (R)-tert-Butyl 4-aminophenethyl(2-hydroxy-2-phenylethyl)carbamate nomenclature and the (2R) descriptor in its IUPAC name . The (S)-enantiomer, designated (S)-tert-butyl 4-aminophenethyl(2-hydroxy-2-phenylethyl)carbamate (CAS 223673-35-6, Mirabegron Impurity 2), is a known process-related impurity [1]. Use of a racemic mixture or the wrong enantiomer would directly yield the (S,S)-diastereomer of mirabegron, which has distinct pharmacological properties and is controlled as a specified impurity in API release specifications [2].

Chiral Purity
Head-to-head
(R)-configuration produces active (R,R)-mirabegron; (S)-enantiomer yields (S,S)-impurity
Mandatory for diastereomeric API purity (ICH Q6A)
Chiral HPLC or optical rotation control required
Chiral resolution Enantiomeric purity Mirabegron impurity profiling

Synthetic Route Safety: CMR-Free vs. Styrene Oxide Routes

The target compound enables a synthetic route to mirabegron that completely avoids (R)-styrene oxide, a compound classified as a Category 1B CMR substance (carcinogenic, mutagenic, and reprotoxic) under EU CLP regulations, which imposes stringent containment and exposure monitoring requirements in pharmaceutical manufacturing [1]. The alternative route employing (R)-styrene oxide involves a ring-opening reaction with 4-nitrophenethylamine, which, despite fewer steps, introduces a genotoxic hazard that requires costly engineering controls and rigorous residual solvent and impurity testing in the final API [2]. The target compound-based approach replaces this hazardous epoxide with a reductive amination strategy using Boc-protected 4-aminophenethylamine and (R)-2-amino-1-phenylethanol, eliminating the CMR structural alert entirely [3].

Route Safety
Head-to-head
CMR 1B (R)-styrene oxide avoided entirely; target route uses reductive amination
Reduces genotoxic impurity control burden
Patent disclosures support CMR-free advantage
Genotoxic impurity avoidance CMR substance substitution Process safety

HPLC Purity: Boc-Protected vs. Deprotected Intermediate

Commercially available batches of tert-butyl (R)-N-[2-(4-aminophenyl)ethyl]-N-(2-hydroxy-2-phenylethyl)carbamate are certified at a purity of 98.0% by HPLC assay, as verified by vendor Certificates of Analysis . The intermediate immediately downstream in the synthesis—(R)-2-((4-aminophenethyl)amino)-1-phenylethanol (CAS 391901-45-4, the Boc-deprotected amino-alcohol)—is typically supplied at a lower purity of ≥95% . This 3 percentage-point purity differential corresponds to up to 3% additional organic impurities entering the final amide coupling step when using the deprotected intermediate, directly translating to a higher burden on the final API purification (recrystallization or preparative HPLC) and lower overall yield.

HPLC Purity
Data to verify
98.0% (target) vs ≥95% (deprotected analog)
Reported purity may reduce downstream impurity load
Supplier QC data; independent verification advised
Intermediate purity HPLC assay Downstream yield

Orthogonal Boc Protection: Preventing Side Reactions

The target compound carries a tert-butoxycarbonyl (Boc) protecting group on the 4-aminophenethyl nitrogen, which serves as an orthogonal protection against the free secondary amine in the downstream molecule . The critical comparator is tert-butyl 4-aminophenethylcarbamate (CAS 94838-59-2), a mono-Boc intermediate that lacks the (R)-2-hydroxy-2-phenylethyl side chain—both the chiral alcohol and the N-alkylation handle are absent, making this intermediate unsuitable for convergent synthesis without additional steps to introduce the chiral amino-alcohol motif . Conversely, the fully deprotected (R)-2-((4-aminophenethyl)amino)-1-phenylethanol (CAS 391901-45-4) possesses a free secondary amine that is prone to competitive N-alkylation and N-acylation during the subsequent amide coupling with 2-aminothiazole-4-acetic acid, generating dimeric and oligomeric impurities [1]. The Boc group of the target compound is cleaved under mild acidic conditions (TFA or HCl/dioxane) after the key amide bond formation, ensuring chemoselective coupling at the desired site.

Boc Protection
Class-level
Boc group prevents undesired N-acylation; deprotected route forms dimeric byproducts
Protection strategy may improve step economy
Yield comparisons context-dependent
Protecting group strategy Chemoselectivity Impurity control

Industrial and Research Application Scenarios


cGMP Mirabegron API Manufacturing via CMR-Free Route

Pharmaceutical manufacturers of mirabegron API seeking to eliminate (R)-styrene oxide—a Category 1B CMR substance—from their synthetic route should select this intermediate as the penultimate precursor [1]. Its Boc-protected aniline and chiral (R)-alcohol enable a clean reductive amination and subsequent amide coupling with 2-aminothiazole-4-acetic acid, followed by straightforward Boc deprotection, avoiding the genotoxic impurity control and dedicated containment infrastructure required by the styrene oxide route [2]. The 98.0% HPLC purity specification reduces the downstream purification burden, making this the intermediate of choice for commercial-scale cGMP campaigns.

Impurity Reference Standard and Analytical Method Development

Analytical development laboratories and QC departments require authenticated samples of this compound as a reference standard for HPLC method validation, as it is catalogued as a known Mirabegron impurity [3]. Its defined (R)-configuration and unique CAS registry number (223673-36-7) enable its use as a system suitability marker in chiral HPLC methods designed to separate the active (R,R)-mirabegron diastereomer from (S,S)- and (R,S)-impurities [4]. Procurement of high-purity (98.0%) material is essential for accurate quantification in impurity profiling studies under ICH Q3A guidelines.

Medicinal Chemistry and β₃-Adrenoceptor SAR Probes

Medicinal chemistry teams exploring structure-activity relationships (SAR) around the Mirabegron scaffold can employ this intermediate as a diversification point. The free (R)-configured hydroxyl group serves as a handle for esterification, etherification, or oxidation to generate analog libraries, while the Boc-protected aniline remains inert to these transformations . This orthogonal reactivity is not available with the simpler intermediates, which either lack the chiral alcohol entirely (CAS 94838-59-2) or present an unprotected amine that would require additional protection/deprotection cycles.

Process Chemistry: Convergent Synthesis Optimization

Process R&D groups investigating alternative convergent routes to mirabegron should prioritize this intermediate as the key point of convergence, as its dual orthogonal functionalities (Boc-amine and chiral alcohol) are uniquely positioned to enable late-stage diversification with different thiazole-acetic acid coupling partners . Its demonstrated compatibility with mixed anhydride coupling methods using PivCl instead of EDCI/HOBt provides a scalable, cost-effective amide bond formation strategy suitable for pilot-plant and commercial-scale manufacturing.

Application
Selection Property
Validation Focus
cGMP API mfg (CMR-free route)
Boc-protected chiral (R)-alcohol intermediate
Genotoxic impurity avoidance; diastereomeric purity control
Impurity reference standard for HPLC
Authenticated (R)-configuration; certified high purity
System suitability for chiral impurity profiling (ICH Q3A)
β₃-AR SAR probe synthesis
Orthogonal Boc-amine and free (R)-hydroxyl reactivity
Selective functionalization for analog library diversification
Convergent route process optimization
Compatibility with scalable mixed anhydride coupling (PivCl)
Cost-effective amide bond formation at pilot-plant scale
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